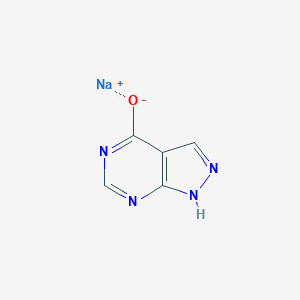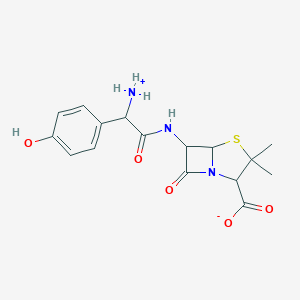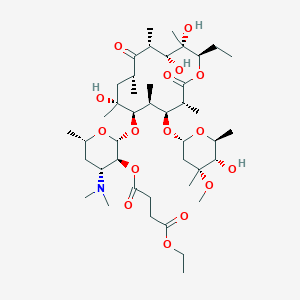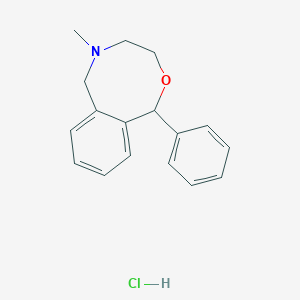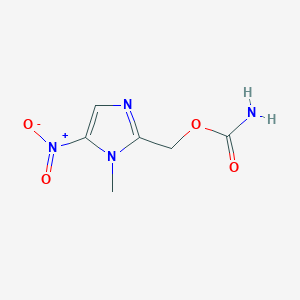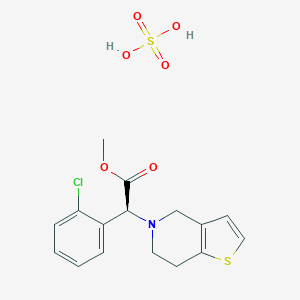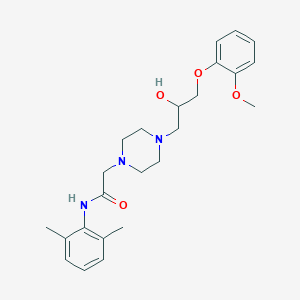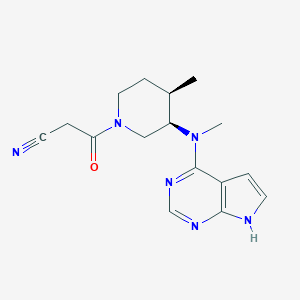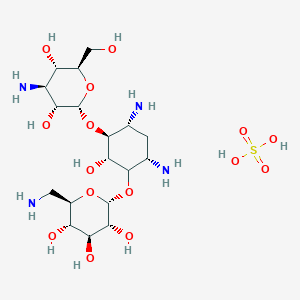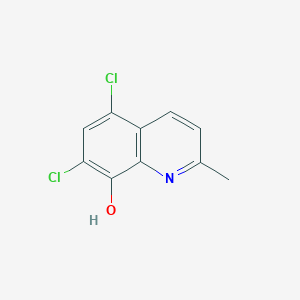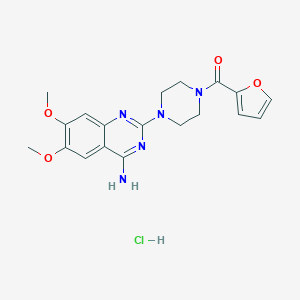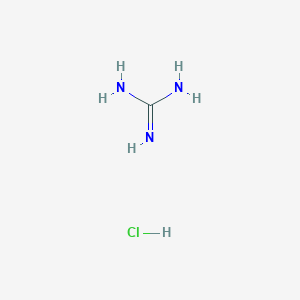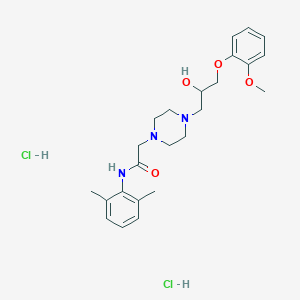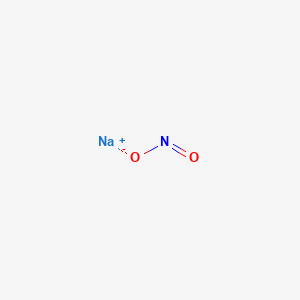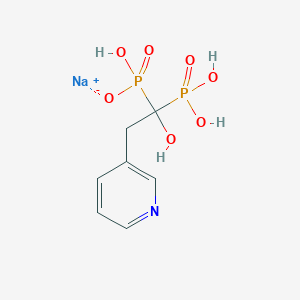
Risedronato de sodio
Descripción general
Descripción
Risedronate sodium is a pyridine-based bisphosphonate compound primarily used as an antiresorptive agent. It is widely employed in the treatment and prevention of osteoporosis, Paget’s disease of bone, and glucocorticoid-induced osteoporosis. The compound works by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
Aplicaciones Científicas De Investigación
Risedronate sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving bisphosphonates and their interactions with bone minerals.
Biology: The compound is employed in research on bone metabolism and the mechanisms of bone resorption.
Medicine: Risedronate sodium is extensively studied for its therapeutic effects in treating osteoporosis, Paget’s disease, and other bone-related disorders
Mecanismo De Acción
Target of Action
Risedronate sodium, a third-generation bisphosphonate, primarily targets osteoclasts, which are cells responsible for bone resorption . It also has an affinity for hydroxyapatite crystals in bone .
Mode of Action
Risedronate sodium acts as an antiresorptive agent . It binds to bone hydroxyapatite, which is a major component of bone mineral . When bone resorption occurs, it causes local acidification, releasing risedronate sodium, which is then taken into osteoclasts by fluid-phase endocytosis . By inhibiting osteoclast-mediated bone resorption, risedronate sodium modulates bone metabolism .
Biochemical Pathways
The biochemical pathway affected by risedronate sodium is the bone resorption process. This process is part of the bone remodeling cycle, which involves the breakdown of bone tissue by osteoclasts. By inhibiting osteoclast activity, risedronate sodium disrupts this cycle, leading to a decrease in bone resorption and an overall increase in bone mass .
Pharmacokinetics
Risedronate sodium exhibits very low plasma levels and high residence time in the body . Its oral bioavailability is less than 1%, and it must be administered fasting or via intravenous infusion . Once in the bloodstream, risedronate sodium quickly distributes to bone surfaces or is eliminated in urine . The half-life of risedronate sodium on bone surfaces is 3–5 weeks .
Result of Action
The primary result of risedronate sodium’s action is the prevention of bone resorption, leading to an increase in bone mass and density . This can help in the treatment of conditions like osteoporosis and Paget’s disease, which are characterized by decreased bone mass and increased risk of fractures .
Action Environment
The action of risedronate sodium can be influenced by various environmental factors. For instance, the presence of food in the stomach can significantly reduce the absorption of risedronate sodium, which is why it is recommended to be taken on an empty stomach . Furthermore, certain drug-drug interactions may also affect the efficacy of risedronate sodium. Therefore, it is crucial to consider these factors when administering risedronate sodium.
Análisis Bioquímico
Biochemical Properties
Risedronate sodium has an affinity for hydroxyapatite crystals in bone and acts as an antiresorptive agent . It binds to these crystals and inhibits the activity of osteoclasts, the cells responsible for bone resorption . This interaction between risedronate sodium and osteoclasts is crucial in its role in preventing bone loss and treating diseases like osteoporosis and Paget’s disease .
Cellular Effects
At the cellular level, risedronate sodium inhibits osteoclast-mediated bone resorption and modulates bone metabolism . It has been observed to have effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Risedronate sodium exerts its effects at the molecular level through a series of binding interactions with biomolecules. It binds to bone hydroxyapatite, which is then taken into osteoclasts by fluid-phase endocytosis . This leads to the inhibition of osteoclast activity, thereby reducing bone resorption and turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, risedronate sodium exhibits very low plasma levels and high residence time in the body . The kinetics of risedronate sodium, following oral administration, is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, particularly in bones, is remarkably high .
Dosage Effects in Animal Models
In animal models, the effects of risedronate sodium vary with different dosages. For instance, in a study involving a rat model of severe secondary hyperparathyroidism, treatment with risedronate sodium partially attenuated histological manifestations of high-turnover bone disease .
Metabolic Pathways
Risedronate sodium is not likely metabolized before elimination . The bisphosphonate group of risedronate sodium is resistant to chemical and enzymatic hydrolysis, preventing metabolism of the molecule . It is excreted by the kidneys and the unabsorbed dose is eliminated in the feces .
Transport and Distribution
Following oral administration, risedronate sodium is absorbed and distributed within the body. It exhibits a high residence time, particularly in bones . This suggests that risedronate sodium is transported and distributed within cells and tissues, likely interacting with transporters or binding proteins.
Subcellular Localization
The subcellular localization of risedronate sodium is primarily in the bone, where it binds to hydroxyapatite crystals . This binding directs risedronate sodium to specific compartments within the cell, namely the bone matrix. The localization of risedronate sodium in the bone matrix plays a crucial role in its activity and function, particularly in inhibiting bone resorption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Risedronate sodium can be synthesized through various methods. One common approach involves the reaction of 3-pyridylacetic acid with phosphorus trichloride and phosphorous acid in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, followed by neutralization with sodium hydroxide to yield risedronate sodium .
Industrial Production Methods: Industrial production of risedronate sodium often involves the use of phosphoryl chloride and phosphorous acid in different ratios. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product . Additionally, solvent evaporation techniques and nanoparticle stabilizers such as sodium dodecyl sulfate and polysorbate are employed to enhance the stability and bioavailability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Risedronate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Risedronate sodium can undergo substitution reactions, particularly at the pyridine ring, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products:
Comparación Con Compuestos Similares
Alendronate: Another bisphosphonate used for treating osteoporosis. It has a similar mechanism of action but differs in its chemical structure and potency.
Ibandronate: A bisphosphonate with a longer half-life, allowing for less frequent dosing compared to risedronate sodium.
Zoledronic Acid: A highly potent bisphosphonate used for treating severe cases of osteoporosis and Paget’s disease
Uniqueness of Risedronate Sodium: Risedronate sodium is unique due to its high affinity for bone hydroxyapatite and its potent inhibition of bone resorption. It is also known for its favorable safety profile and efficacy in reducing fracture risk in patients with osteoporosis .
Propiedades
Número CAS |
115436-72-1 |
|---|---|
Fórmula molecular |
C7H11NNaO7P2 |
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
sodium;(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15); |
Clave InChI |
JAROYDNJQWMRAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Apariencia |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
122458-82-6 115436-72-1 |
Pictogramas |
Irritant |
Números CAS relacionados |
105462-24-6 (Parent) |
Sinónimos |
1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate 2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate 2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate Actonel Atelvia Bisphosphonate Risedronate Sodium risedronate risedronate sodium Risedronate Sodium, Bisphosphonate risedronic acid risedronic acid, monosodium salt Sodium, Bisphosphonate Risedronate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Risedronate sodium?
A1: Risedronate sodium is a pyridinyl bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly at sites of active bone resorption. [, ] This binding interferes with the action of osteoclasts, the cells responsible for bone resorption. [, ]
Q2: How does Risedronate sodium affect osteoclasts?
A2: While the precise mechanism is not fully elucidated, Risedronate sodium is thought to induce apoptosis (programmed cell death) in osteoclasts, thereby reducing their number and activity. [, ] Additionally, it may also directly inhibit osteoclast function by interfering with essential cellular processes required for bone resorption. [, ]
Q3: What are the downstream effects of Risedronate sodium's action on bone?
A3: By inhibiting osteoclast activity, Risedronate sodium shifts the balance of bone remodeling towards bone formation, leading to increased bone mineral density and reduced risk of fractures. [, , , , ]
Q4: What is the molecular formula and weight of Risedronate sodium?
A4: Risedronate sodium has a molecular formula of C11H14NO7P2Na and a molecular weight of 351.16 g/mol. []
Q5: What spectroscopic techniques have been used to characterize the structure of Risedronate sodium?
A5: Infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) have been employed to elucidate the structure of Risedronate sodium. [] These techniques provide information about the functional groups present in the molecule and their connectivity. []
Q6: Is Risedronate sodium compatible with food thickeners?
A6: Studies have shown that Risedronate sodium tablets exhibit compatibility with five commercially available food thickeners for up to 24 hours. [] This finding suggests that these thickeners do not significantly affect the stability or dissolution of the drug.
Q7: Has the stability of Risedronate sodium been investigated in different formulations?
A7: Yes, research has explored the stability of Risedronate sodium in various formulations, including tablets and microspheres. [, , , ] These studies aim to identify formulations that provide optimal stability under various storage conditions.
Q8: What is the bioavailability of Risedronate sodium after oral administration?
A8: Risedronate sodium exhibits low oral bioavailability, estimated to be less than 0.63%, primarily due to its poor permeability across the gastrointestinal tract. [, ]
Q9: How is Risedronate sodium absorbed and distributed in the body?
A9: Risedronate sodium is poorly absorbed from the gastrointestinal tract, with absorption estimated to occur primarily in the upper small intestine. [, ] Once absorbed, it is rapidly distributed to bone, with minimal distribution to other tissues. []
Q10: What is the primary route of elimination for Risedronate sodium?
A10: Risedronate sodium is primarily eliminated unchanged in the urine, with a smaller fraction excreted in the feces. []
Q11: What in vitro models have been used to study the effects of Risedronate sodium?
A11: Canine (D-17) and human (U-2 OS) osteosarcoma cell lines have been used as in vitro models to investigate the cytotoxic effects of Risedronate sodium alone and in combination with other anticancer agents. [, ]
Q12: What animal models have been employed to evaluate the efficacy of Risedronate sodium?
A12: Rodent models of osteoporosis, including ovariectomized rats, have been widely used to assess the effects of Risedronate sodium on bone mineral density, bone turnover markers, and fracture risk. [, , , , ]
Q13: What are the key findings from clinical trials investigating Risedronate sodium in postmenopausal osteoporosis?
A13: Clinical trials have demonstrated that Risedronate sodium effectively increases bone mineral density in the lumbar spine and hip, reduces bone turnover markers, and lowers the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. [, , , , , , , , ]
Q14: What analytical techniques are commonly used for the quantification of Risedronate sodium in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and mass spectrometry (MS), is widely employed for the sensitive and specific quantification of Risedronate sodium in biological matrices, such as plasma and urine. [, , , ]
Q15: Have any chemiluminescence-based methods been developed for Risedronate sodium determination?
A15: Yes, a chemiluminescence method based on the enhancement effect of Risedronate sodium on the cerium(IV)-Ru(bpy)32+ system has been reported for its determination. [] This method offers a sensitive alternative for Risedronate sodium analysis.
Q16: What factors influence the dissolution rate of Risedronate sodium tablets?
A16: The dissolution rate of Risedronate sodium tablets can be affected by factors such as the formulation composition, manufacturing process, and the dissolution medium used (e.g., pH, ionic strength). [, ]
Q17: How does the dissolution rate of Risedronate sodium tablets relate to its bioavailability?
A17: As a poorly permeable drug, the dissolution rate of Risedronate sodium tablets plays a crucial role in its absorption and overall bioavailability. [, ] Faster dissolution rates generally lead to improved absorption and higher bioavailability.
Q18: Have any novel drug delivery systems been explored for Risedronate sodium?
A18: Research has investigated various drug delivery systems for Risedronate sodium, including mucoadhesive films, microspheres, and nanoparticles. [, , , ] These systems aim to enhance drug solubility, permeability, and/or target drug delivery to bone tissue, ultimately improving its therapeutic efficacy.
Q19: What are the potential advantages of using chitosan nanoparticles for oral delivery of Risedronate sodium?
A19: Chitosan nanoparticles have shown promise in enhancing the oral bioavailability of Risedronate sodium. [] Chitosan, a biocompatible and biodegradable polymer, can improve drug solubility, protect it from degradation in the gastrointestinal tract, and enhance its permeation across the intestinal epithelium. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


